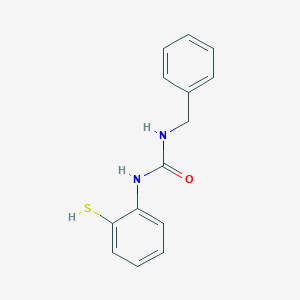
1-Benzyl-3-(2-mercaptophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-mercaptophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom and a mercaptophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-mercaptophenyl)urea can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with 2-mercaptoaniline under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the isocyanate, forming the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-mercaptophenyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-(2-mercaptophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent and as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-mercaptophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, further modulating their activity .
Comparison with Similar Compounds
- 1-Benzyl-3-(2-chlorophenyl)urea
- 1-Benzyl-3-(4-chloro-2-methylphenyl)urea
- 1-Benzyl-3-(3-methoxybenzyl)urea
Uniqueness: 1-Benzyl-3-(2-mercaptophenyl)urea is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group and, consequently, have different properties and applications .
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-benzyl-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C14H14N2OS/c17-14(15-10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)18/h1-9,18H,10H2,(H2,15,16,17) |
InChI Key |
LEXJERLXDAYXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















